
Isoindoline
Overview
Description
Isoindoline (C₈H₉N) is a bicyclic organic compound consisting of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. This structure confers unique chemical properties, making it a versatile scaffold in pharmaceuticals, agrochemicals, and materials science. Key derivatives include isoindolinones (oxidized forms) and halogenated or alkyl-substituted variants, which are widely used in drug discovery (e.g., kinase inhibitors and antipsychotics) .
Preparation Methods
Diels–Alder Reactions
The Diels–Alder reaction is a widely utilized method for synthesizing isoindoline derivatives. This cycloaddition reaction allows for the formation of the isoindole moiety, which can be further transformed into isoindolines.
- Example : The synthesis of cytochalasin derivatives using intramolecular Diels–Alder reactions has been documented, where specific precursors containing the necessary functional groups undergo cyclization to yield isoindolinone intermediates.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes, which can be adapted to introduce this compound structures.
- Methodology : A study detailed a one-pot synthesis of this compound through a Heck-aza-Michael strategy, where vinylsulfonamides were reacted with substituted amines to form this compound derivatives.
Catalytic Hydrogenation
A notable method involves the catalytic hydrogenation of phthalonitrile, leading directly to this compound.
- Process : This method utilizes platinum on carbon as a catalyst under high-pressure hydrogen conditions (100-180 bars) and moderate temperatures (30-100 °C). This approach has shown yields exceeding 75% with high purity.
Umpolung Strategy
Recent advancements include an umpolung strategy that enables the one-pot synthesis of isoindolines from readily available starting materials under mild conditions.
- Findings : This method has demonstrated good to excellent yields while also being efficient in terms of time and resource utilization.
The following table summarizes key aspects of various preparation methods for this compound:
Method | Key Features | Yield (%) | Reaction Conditions |
---|---|---|---|
Diels–Alder Reaction | Intramolecular cyclization; versatile precursors | Variable | Depends on substrate |
Heck Reaction | Palladium-catalyzed; one-pot synthesis | Up to 91% | Mild conditions |
Catalytic Hydrogenation | Direct conversion from phthalonitrile | >75% | High pressure (100-180 bars) |
Umpolung Strategy | One-pot synthesis; mild conditions | Good to excellent | Room temperature |
Recent studies have highlighted the biological significance of this compound derivatives, particularly in drug development:
Biological Activity : Isoindolines have been identified as potent enhancers of antibiotic efficacy against multidrug-resistant pathogens such as Acinetobacter baumannii. Their structural diversity allows for tailored pharmacological profiles.
Drug Development : The synthesis of this compound-based compounds has been linked to various therapeutic applications, including antimicrobial and anticancer activities, showcasing their potential as drug candidates.
The preparation of this compound encompasses a variety of synthetic strategies that cater to different research needs and applications. The choice of method often depends on factors such as desired yield, purity, and environmental considerations. Ongoing research continues to refine these methods, enhancing the efficiency and applicability of isoindolines in pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system, which provide sites for electrophilic and nucleophilic attacks .
Common Reagents and Conditions:
Reduction: Reducing agents such as boron hydrides are used to selectively reduce functional groups within the compound.
Major Products Formed: The major products formed from these reactions include various substituted isoindoles and indoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Isoindoline derivatives have been extensively studied for their biological activities , which include:
- Anticancer Properties : Various this compound compounds have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, derivatives such as NCTD4 have shown promising results in inhibiting colon cancer cell growth through mechanisms involving membrane damage and apoptosis induction .
- Antimicrobial Activity : this compound derivatives exhibit potent antibacterial and antifungal properties. Compounds synthesized with this compound frameworks have been effective against Mycobacterium tuberculosis and other pathogens, indicating their potential in treating infectious diseases .
- Anti-inflammatory Effects : this compound compounds have been identified as inhibitors of cyclooxygenase (COX), making them potential candidates for anti-inflammatory drug development .
Drug Development
This compound's structural versatility has led to the development of numerous drugs across various therapeutic areas:
Drug Name | Indication | Mechanism |
---|---|---|
Thalidomide | Cancer, leprosy | Immunomodulatory effects |
Lurasidone | Schizophrenia | Dopamine and serotonin receptor modulation |
Chlorthalidone | Hypertension | Diuretic action |
Apremilast | Psoriasis | Phosphodiesterase 4 inhibition |
These drugs illustrate this compound's significance in addressing complex health issues, from mental disorders to inflammatory conditions .
Anticancer Research
A study evaluated a series of this compound derivatives for their anticancer efficacy against colon cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the this compound core could enhance antitumor activity.
Antimicrobial Applications
Research on this compound-1,3-dione derivatives demonstrated their effectiveness against Mycobacterium leprae and M. tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential . The study emphasized the importance of structural modifications to improve efficacy while minimizing cytotoxic effects.
Neurodegenerative Disease
Recent advancements have explored this compound compounds as potential treatments for neurodegenerative diseases like Alzheimer's. Compounds designed as cholinesterase inhibitors showed promise in enhancing cognitive function by increasing acetylcholine levels in the brain . This area of research is particularly relevant given the rising prevalence of neurodegenerative disorders globally.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The presence of the nitrogen atom also enables the compound to participate in hydrogen bonding and other intermolecular interactions, further enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxyisoindoline-1,3-dione
- CAS Number : 50727-06-5
- Structural Features : A diketone derivative of this compound with hydroxyl substitution at position 3.
- Similarity to this compound : Structural similarity score of 0.98 (Tanimoto coefficient) .
- Key Differences :
- The presence of two ketone groups increases electrophilicity, enhancing reactivity in nucleophilic addition reactions.
- Higher solubility in polar solvents compared to unmodified this compound.
- Applications : Intermediate in synthesizing fluorescent dyes and photoactive polymers .
6-Hydroxy-2-methylisoindolin-1-one
- CAS Number : 1344701-44-5
- Structural Features: Methyl group at position 2 and hydroxyl group at position 6 on the isoindolinone backbone.
- Similarity to this compound : Structural similarity score of 0.94 .
- Key Differences :
- Methyl substitution improves metabolic stability, making it favorable in drug design.
- Hydroxyl group facilitates hydrogen bonding, altering pharmacokinetic profiles.
- Applications : Precursor for antitumor agents and protease inhibitors .
Isoindolin-4-amine Hydrochloride
- CAS Number : 92259-85-3
- Structural Features : Amine group at position 4 and hydrochloride salt form.
- Similarity to this compound : Structural similarity score of 0.93 .
- Key Differences :
- Protonated amine enhances water solubility and bioavailability.
- The hydrochloride salt stabilizes the compound for storage and handling.
- Applications : Building block for antidepressants and neurotransmitter analogs .
Isoquinoline
- CAS Number : 119-65-3
- Structural Features : Benzopyridine structure with a nitrogen atom in the six-membered ring.
- Similarity to this compound: Lower structural similarity (non-fused rings) but functional overlap in medicinal chemistry.
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison of this compound Derivatives
Compound Name | CAS Number | Structural Features | Similarity Score | Key Applications |
---|---|---|---|---|
This compound | 496-12-8 | Bicyclic, NH in five-membered ring | 1.00 | Drug intermediates, polymers |
5-Hydroxythis compound-1,3-dione | 50727-06-5 | Diketone, hydroxyl at C5 | 0.98 | Fluorescent dyes |
6-Hydroxy-2-methylisoindolin-1-one | 1344701-44-5 | Methyl at C2, hydroxyl at C6 | 0.94 | Antitumor agents |
Isoindolin-4-amine hydrochloride | 92259-85-3 | Amine at C4, HCl salt | 0.93 | Antidepressants |
Isoquinoline | 119-65-3 | Benzopyridine, aromatic N | N/A | Alkaloid synthesis |
Table 2: Physicochemical Properties
Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) |
---|---|---|---|
This compound | 119.16 | 75–77 | Low |
5-Hydroxythis compound-1,3-dione | 175.13 | 210–212 | Moderate |
Isoindolin-4-amine HCl | 195.08 | >300 | High |
Isoquinoline | 129.16 | 26–28 | Insoluble |
Biological Activity
Isoindoline, a bicyclic compound derived from isoindole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound has a structure characterized by a fused benzene and a five-membered nitrogen-containing ring. Its basic chemical formula is CHN. Various synthetic methods for this compound derivatives have been developed, including:
- Flash Vacuum Pyrolysis : A method involving the thermal decomposition of N-substituted isoindolines.
- Condensation Reactions : Utilizing benzyl azides with α-aryl diazoesters to form this compound structures.
These synthetic approaches enable the production of various this compound derivatives with enhanced biological activities .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities, making them significant in drug development. The major activities include:
- Anticancer Properties : this compound derivatives have shown promising results against various cancer cell lines. For instance, compounds synthesized from this compound-1,3-dione demonstrated significant antiproliferative effects on human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .
- Antimicrobial Effects : Research indicates that this compound derivatives possess antibacterial and antifungal properties. For example, certain halogenated isoindole derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin .
- Anti-inflammatory Activity : Isoindole compounds have been identified as inhibitors of cyclooxygenase (COX), which is crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some this compound derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are important for treating neurodegenerative diseases such as Alzheimer's. Compounds with N-benzyl substitutions displayed potent AChE inhibitory activity with IC values ranging from 2.1 to 7.4 μM .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Evaluation :
-
Neuroprotective Properties :
- A series of N-benzylisoindole derivatives were evaluated for their neuroprotective effects against HO-induced cell death in PC12 neurons. The study concluded that these compounds not only inhibited AChE but also provided neuroprotection, suggesting their dual therapeutic potential in Alzheimer's disease .
Summary of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Effective against Caco-2 and HCT-116 cells |
Antimicrobial | Exhibits antibacterial and antifungal properties | Strong activity against Leishmania tropica |
Anti-inflammatory | Inhibits cyclooxygenase (COX) | Potential for treating inflammatory diseases |
Neuroprotective | AChE inhibition leading to neuroprotection | Significant effects on PC12 neurons |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for isoindoline derivatives while ensuring reproducibility?
Answer:
- Experimental Design: Use factorial design to test variables (e.g., temperature, catalysts, solvents) and identify optimal conditions. For example, varying palladium catalyst loadings in cross-coupling reactions can reveal yield trends .
- Reproducibility: Document reaction parameters (e.g., stoichiometry, purification steps) in the main manuscript, with extended protocols in supplementary materials .
- Validation: Confirm product identity via NMR, HRMS, and XRD, comparing spectral data to literature for known derivatives .
Q. What analytical techniques are critical for characterizing this compound stability under different environmental conditions?
Answer:
- Accelerated Aging Studies: Expose compounds to controlled UV light, humidity, and temperature cycles. Monitor degradation via HPLC or LC-MS to quantify stability .
- Data Presentation: Tabulate degradation rates (e.g., half-life, % remaining) with error margins. Use SI units and avoid redundant data in figures .
- Control Groups: Include inert atmosphere controls to isolate oxidative vs. hydrolytic degradation pathways .
Q. How should researchers design comparative studies to evaluate this compound bioactivity across cell lines?
Answer:
- Hypothesis Framing: Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "Does this compound X inhibit apoptosis in Y cancer cell line compared to cisplatin?" .
- Dose-Response Curves: Test 5–10 concentrations in triplicate, using IC₅₀ values to compare potency. Normalize data to untreated controls .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report p-values and confidence intervals .
Advanced Research Questions
Q. What computational methods resolve contradictory data on this compound’s electronic properties in DFT studies?
Answer:
- Model Selection: Compare results from B3LYP, M06-2X, and ωB97X-D functionals to assess basis set sensitivity. Use Gaussian or ORCA software .
- Benchmarking: Validate against experimental UV-Vis or cyclic voltammetry data. Discrepancies >0.5 eV warrant re-evaluation of solvation models .
- Meta-Analysis: Systematically review published DFT studies to identify common outliers or methodological biases .
Q. How can mechanistic studies distinguish between radical vs. ionic pathways in this compound polymerization?
Answer:
- Trapping Experiments: Introduce TEMPO (radical scavenger) or ionic inhibitors (e.g., NaCl) to reaction mixtures. Monitor polymerization rates via GPC .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated monomers. KIE >2 suggests radical mechanisms .
- In Situ Spectroscopy: Use EPR to detect radical intermediates or FT-IR to track ionic species formation .
Q. What strategies reconcile conflicting reports on this compound’s catalytic efficiency in asymmetric synthesis?
Answer:
- Variable Isolation: Replicate studies under identical conditions (solvent, temperature, catalyst loading). Use published protocols from high-impact journals .
- Stereochemical Analysis: Compare enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Discrepancies may arise from impurity profiles .
- Collaborative Validation: Share samples with independent labs to verify results, addressing equipment or operator bias .
Q. Methodological Frameworks
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMLCQWXVFZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964291 | |
Record name | 2,3-Dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-12-8 | |
Record name | Isoindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoindoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7B55YCK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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